N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide
Description
Properties
CAS No. |
303087-72-1 |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15N3O4/c1-2-11-24-16-9-3-13(4-10-16)12-18-19-17(21)14-5-7-15(8-6-14)20(22)23/h2-10,12H,1,11H2,(H,19,21)/b18-12+ |
InChI Key |
VMBLRJHGCKTXRQ-LDADJPATSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reactants and Stoichiometry
The reaction requires equimolar quantities of 4-nitrobenzohydrazide (C₇H₇N₃O₃) and 4-(allyloxy)benzaldehyde (C₁₀H₁₀O₂). The nitro group enhances electrophilicity at the carbonyl carbon, while the allyloxy group introduces steric and electronic effects that influence reaction kinetics.
Solvent Systems and Catalysis
Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Glacial acetic acid (1–2% v/v) acts as a proton donor, catalyzing imine bond formation. A typical protocol involves refluxing the mixture at 78°C for 6–8 hours.
Table 1: Standard Reaction Conditions
Workup and Purification
Post-reaction, the mixture is cooled to induce crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture. Purity is confirmed via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
Optimization of Synthesis Parameters
Temperature and Reaction Duration
Elevating temperature to 80–85°C reduces reaction time to 4–5 hours but risks decomposition of the allyloxy group. Prolonged heating (>10 hours) promotes side reactions, such as oxidation of the allyl moiety.
Catalyst Variations
Replacing glacial acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 80–85% but complicates purification due to residual acidity. Heterogeneous catalysts like montmorillonite K10 show promise in reducing side products.
Solvent Impact on Yield
Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but hinder crystallization. Ethanol remains optimal, balancing reactivity and solubility.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (70–75%). This method minimizes thermal degradation, making it suitable for heat-sensitive derivatives.
Solid-Phase Synthesis
Immobilizing 4-nitrobenzohydrazide on Wang resin enables stepwise coupling with 4-(allyloxy)benzaldehyde. While yield is lower (50–60%), this approach facilitates automated purification and scalability.
Characterization and Analytical Techniques
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray studies reveal a planar geometry around the C=N bond, with dihedral angles of 5–10° between the benzohydrazide and allyloxybenzene rings.
Challenges in Industrial-Scale Production
Sensitivity of Functional Groups
The allyloxy group is prone to hydrolysis under acidic conditions, necessitating strict pH control (pH 6–7).
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and materials science, supported by case studies and data tables.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of benzylidene-hydrazones exhibit significant antibacterial and antifungal activities. For instance, a derivative was tested against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics .
Case Study: Antibacterial Activity
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : Inhibition zones measured up to 20 mm, indicating strong antibacterial activity.
Anti-cancer Properties
Research indicates that compounds similar to this compound may possess anti-cancer properties. The hydrazone derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A study reported that certain hydrazone derivatives exhibited IC50 values in the micromolar range against various cancer cells .
Data Table: Cytotoxic Activity
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 22 |
| This compound | A549 | 18 |
Urease Inhibition
Another promising application is the inhibition of urease, an enzyme implicated in several diseases including gastric infections. Compounds related to this compound have shown effective urease inhibitory activity, which could lead to therapeutic developments for conditions such as peptic ulcers .
Case Study: Urease Inhibition
- Tested Derivatives : Various hydrazone derivatives were synthesized and tested.
- Results : IC50 values ranged from 13.33 µM to 251.74 µM, indicating promising urease inhibition potential.
Polymer Chemistry
This compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating such hydrazones into polymer systems can improve their thermal degradation temperatures significantly .
Photophysical Properties
The compound's unique structure also suggests potential applications in photonics. Studies have explored the use of hydrazone derivatives in light-emitting devices due to their favorable photophysical properties, such as fluorescence and phosphorescence .
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.65 |
Mechanism of Action
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzylidene Benzohydrazides
Key Observations :
- Nitro Group : The 4-nitro substituent is a common feature in compounds with strong enzyme inhibitory activity (e.g., xanthine oxidase IC₅₀ = 46.8–137.7 µM for CF₃ derivatives ).
- Substituent Position : Para-substituted benzylidenes (e.g., 4-methoxy, 4-allyloxy) generally exhibit higher bioactivity than ortho- or meta-substituted analogues due to improved planarity and electronic effects .
- Allyloxy vs. Methoxy/Hydroxy : The allyloxy group introduces steric bulk and increased lipophilicity (predicted logP ~3.5), which may enhance membrane permeability but reduce solubility compared to polar groups like hydroxy or methoxy .
Key Trends :
- Enzyme Inhibition : Nitro-substituted derivatives show strong inhibition of xanthine oxidase and cholinesterases, likely due to electron-withdrawing effects enhancing interactions with catalytic sites .
- Antimicrobial Activity : Analogues with halogen or nitro groups exhibit potent activity against Gram-positive bacteria (e.g., MIC = 1.25 µg/mL for S. aureus ).
- Role of Tosyl/Methoxy Groups : Tosyl derivatives (e.g., 4-[(4-methylphenyl)sulfonyloxy]) demonstrate enhanced MAO-B inhibition (IC₅₀ < 1 µM), suggesting sulfonyl groups improve target engagement .
Physicochemical and Structural Insights
- Planarity and Hydrogen Bonding : Compounds like N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide adopt near-planar conformations (mean deviation = 0.050 Å), facilitating intermolecular H-bonding (O–H⋯O, N–H⋯O) and stabilizing crystal packing .
- Solubility vs.
- Synthetic Flexibility : The allyloxy group can undergo further functionalization (e.g., epoxidation, click chemistry), offering avenues for prodrug development .
Biological Activity
N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activity
Hydrazone derivatives, including this compound, exhibit a wide spectrum of biological activities. These include:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential as an anti-cancer agent.
- Anti-inflammatory Effects : May reduce inflammation in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound shows promising antimicrobial properties. A study indicated that similar hydrazone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Hydrazone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 500 | 1000 |
| Escherichia coli | 1000 | 2000 | |
| Bacillus subtilis | 500 | 1000 | |
| Candida albicans | 500 | 1000 |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the effectiveness of the compound against specific pathogens. The results show that the compound exhibits moderate to strong antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
The mechanism of action for this compound involves interaction with various molecular targets. It can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted that hydrazone derivatives showed significant inhibition of bacterial growth, with some compounds outperforming traditional antibiotics . The study utilized well diffusion methods to assess activity against multiple strains, confirming the compound's potential as an antibacterial agent.
- Anticancer Potential : Preliminary research indicates that hydrazone derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but initial findings suggest that these compounds may disrupt cellular signaling related to cancer proliferation .
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited urease activity, which is crucial for certain pathogenic bacteria . This inhibition suggests potential for developing treatments targeting urease-dependent infections.
Q & A
Q. What are the standard synthetic protocols for preparing N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide?
The compound is typically synthesized via Schiff base formation. A common method involves refluxing 4-nitrobenzohydrazide with 4-(allyloxy)benzaldehyde in ethanol for 6–8 hours, followed by crystallization. Key steps include:
- Reaction conditions : Ethanol as solvent, reflux at ~80°C, and catalytic acetic acid to accelerate imine bond formation.
- Characterization : Confirmation via FT-IR (C=O stretch at ~1650 cm⁻¹, C=N stretch at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., imine proton at δ 8.4–8.6 ppm, allyloxy group protons at δ 4.6–5.4 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (C=O, C=N, NO₂) and hydrogen bonding.
- ¹H/¹³C NMR : Confirms molecular structure (e.g., allyloxy group integration, nitrobenzene aromatic signals).
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks around m/z 340–350).
- Elemental analysis : Verifies purity by matching calculated vs. experimental C, H, N percentages .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in spectroscopic data?
X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent orientation. For example:
- Crystal system : Monoclinic (C2/c) with unit cell parameters (a ≈ 38.3 Å, b ≈ 7.5 Å, c ≈ 12.6 Å) .
- Planarity : The molecule is nearly planar (mean deviation <0.05 Å), with a dihedral angle of ~2° between aromatic rings, explaining conjugation observed in UV-Vis spectra .
- Software tools : SHELX programs refine crystal structures and resolve discrepancies (e.g., distinguishing keto-enol tautomers) .
Q. How can hydrogen bonding and molecular packing be analyzed from crystallographic data?
- Hydrogen bonds : O–H⋯O and N–H⋯O interactions (e.g., O⋯O distances ~2.8 Å) stabilize layered packing in the bc plane .
- π-π stacking : Aromatic ring centroid distances (~3.7–3.9 Å) indicate weak interactions influencing solubility and stability.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes >30% to crystal packing) .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro, halogens) enhances antichlamydial activity. For example, bromine substitution increases MIC values by 4-fold .
- Metal coordination : Copper(II) complexes improve stability and bioactivity via chelation (e.g., Cu–N/O bonds confirmed by UV-Vis and EPR) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility in biological assays .
Q. How can computational methods predict electronic properties and reactivity?
- DFT calculations : HOMO-LUMO gaps (~4.0 eV) correlate with nitro group electron-withdrawing effects, guiding electrophilic substitution sites .
- Molecular docking : Simulates binding to biological targets (e.g., Chlamydia trachomatis enzymes) by analyzing hydrogen bond networks and hydrophobic interactions .
Q. How to resolve discrepancies between theoretical and experimental spectral data?
- Tautomerism : Experimental NMR may show keto/enol tautomers, while DFT often assumes a single form. Compare calculated vs. observed ¹H shifts (e.g., imine proton at δ 8.4 vs. δ 8.6 ppm) .
- Solvent corrections : Include solvent dielectric constants in computational models to align with experimental IR/NMR .
Q. What are the best practices for synthesizing metal complexes of this compound?
- Reaction conditions : Reflux with Cu(OAc)₂·H₂O in ethanol for 8–10 hours.
- Characterization :
- UV-Vis: d-d transitions (e.g., ~600 nm for Cu²⁺).
- EPR: Axial symmetry parameters (g∥ ≈ 2.2, g⟂ ≈ 2.0) confirm square-planar geometry .
- Bioactivity enhancement : Copper complexes show improved MIC values against Gram-negative bacteria .
Data Contradiction and Stability Analysis
Q. How to assess stability under varying conditions (pH, temperature)?
- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability.
- pH stability : Monitor via UV-Vis in buffered solutions (pH 2–12). Nitro groups degrade in strongly alkaline conditions (pH >10) .
- Light sensitivity : Store in amber vials to prevent photodegradation of the allyloxy group .
Q. How to address conflicting spectral data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
